Elafibranor - 923978-27-2

Elafibranor

Catalog Number: EVT-267302
CAS Number: 923978-27-2
Molecular Formula: C22H24O4S
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elafibranor is a synthetically derived compound classified as a dual agonist of peroxisome proliferator-activated receptors (PPAR) α and δ [, ]. PPARs are nuclear receptors involved in regulating lipid metabolism, glucose homeostasis, and inflammation [, , , ]. Elafibranor has been investigated in preclinical and clinical research for its potential role in addressing metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) [, , , , , , , , , , , , , , ].

Mechanism of Action

Elafibranor exerts its effects by acting as a dual agonist of PPARα and PPARδ [, , , , , ]. Activation of these receptors leads to the modulation of gene expression involved in various metabolic processes [, , ].

  • PPARα Activation: Elafibranor's activation of PPARα stimulates fatty acid oxidation in the liver, reduces hepatic lipid accumulation, and improves insulin sensitivity [, , , ].

  • PPARδ Activation: The activation of PPARδ by Elafibranor contributes to improved glucose metabolism, reduces inflammation, and may have anti-fibrotic effects [, , , , ].

Applications
  • NAFLD/NASH Treatment: Elafibranor has been investigated as a potential treatment for NASH, showing promise in improving liver histology, reducing liver enzymes, and improving markers of inflammation and fibrosis in preclinical studies [, , , , , , , , , , , , , , , , , ]. While some clinical trials showed positive results in resolving NASH without worsening fibrosis, others did not meet the predefined endpoints [, ]. Further research is necessary to fully elucidate its efficacy and safety profile in humans [, , ].

  • Metabolic Health: Elafibranor's PPARα/δ agonism has demonstrated positive effects on metabolic parameters in preclinical models, including improved insulin sensitivity, reduced body weight and fat mass, and improved glucose tolerance [, ]. It also showed promising results in improving lipid profiles and reducing inflammation in both preclinical and clinical settings [, , , , , ].

  • Alcoholic Steatohepatitis: Research suggests that Elafibranor may protect against liver injury in alcoholic steatohepatitis by restoring adipose tissue function and reducing intestinal barrier disruption [].

  • Chronic Kidney Disease: Studies indicate that Elafibranor may inhibit the progression of chronic kidney disease in NASH mice by activating PPARα/δ and SIRT1, reducing oxidative stress, and promoting autophagy [].

  • In Vitro and Ex Vivo Models: Elafibranor's effects have been investigated in various in vitro and ex vivo models of NASH, including primary human hepatocytes, HepaRG cells, human skin stem cell-derived hepatic progenitors, and precision-cut liver slices [, , , ]. These studies have contributed to the understanding of Elafibranor's mechanisms of action and its potential as a therapeutic agent.

Future Directions
  • Combination Therapies: Exploring Elafibranor's efficacy in combination with other therapeutic agents, such as GLP-1 receptor agonists or other anti-NASH drugs, could lead to more effective treatment strategies [, ].

  • Long-Term Safety and Efficacy: Conducting long-term clinical trials is crucial to establish the safety and efficacy profile of Elafibranor in humans, particularly regarding its potential effects on renal function [, ].

Ursodeoxycholic acid (UDCA)

Compound Description: Ursodeoxycholic acid (UDCA) is a naturally occurring bile acid used to treat primary biliary cholangitis (PBC). It improves liver function tests and may slow disease progression. [, , ]

Relevance: Elafibranor and UDCA have both been studied for the treatment of PBC. While UDCA has been the standard of care, elafibranor has shown promising results as a second-line therapy for patients with an inadequate response or intolerance to UDCA. [, , ] Both compounds target different mechanisms involved in cholestasis and liver injury.

Obeticholic Acid (OCA)

Compound Description: Obeticholic acid (OCA) is a semi-synthetic derivative of chenodeoxycholic acid that acts as a farnesoid X receptor (FXR) agonist. It is FDA approved for the treatment of primary biliary cholangitis (PBC) in combination with ursodeoxycholic acid in adults with an inadequate response to UDCA, or as monotherapy in adults unable to tolerate UDCA. [, , , , , , , ]

Relevance: Both elafibranor and OCA have been studied as potential treatments for nonalcoholic steatohepatitis (NASH). While elafibranor is a dual PPARα/δ agonist, OCA is an FXR agonist. [] They target different aspects of lipid metabolism and inflammation in the liver. OCA has received FDA approval for NASH, while elafibranor has not. [, , ]

Liraglutide

Compound Description: Liraglutide is a glucagon-like peptide-1 receptor agonist (GLP-1RA) primarily used for type 2 diabetes mellitus and weight management. It improves glycemic control, promotes weight loss, and has shown potential benefits in NAFLD/NASH. [, , , , , ]

Relevance: Similar to elafibranor, liraglutide has shown promise in preclinical models and clinical trials for NASH treatment, although it targets different pathways. [, , ] While elafibranor acts on PPARα/δ, liraglutide functions as a GLP-1RA, influencing glucose metabolism and potentially exerting anti-inflammatory effects.

Fenofibrate

Compound Description: Fenofibrate is a PPARα agonist primarily used for the treatment of dyslipidemia, particularly elevated triglyceride levels. It has also been investigated for its potential benefits in NAFLD/NASH. [, ]

Cenicriviroc

Compound Description: Cenicriviroc is a dual chemokine receptor CCR2/CCR5 antagonist being investigated for its potential to treat NASH by targeting inflammatory pathways. [, , , ]

Relevance: Cenicriviroc and elafibranor represent different therapeutic approaches for NASH. Elafibranor primarily targets lipid metabolism and inflammation through PPARα/δ activation, while cenicriviroc aims to block inflammatory cell recruitment by antagonizing CCR2/CCR5. [, , , ]

Resmetirom

Compound Description: Resmetirom is a selective THRβ agonist in development for NASH treatment. It aims to improve liver function and reduce fibrosis by targeting hepatic metabolism. [, ]

Relevance: Resmetirom and elafibranor both target metabolic pathways involved in NASH, but through distinct mechanisms. [, ] Elafibranor acts as a dual PPARα/δ agonist, while resmetirom selectively activates THRβ.

Aramchol

Compound Description: Aramchol is a first-in-class fatty acid bile acid conjugate (FABAC) that targets steatosis, inflammation, and fibrosis in NASH. [, ]

Relevance: Aramchol and elafibranor are both investigated for their potential to treat NASH. While elafibranor is a PPARα/δ agonist, aramchol acts as a FABAC, potentially impacting multiple pathways involved in NASH pathogenesis. [, ]

Saroglitazar

Compound Description: Saroglitazar is a dual PPARα/γ agonist used for treating dyslipidemia and diabetic dyslipidemia. It has shown potential in preclinical studies for NAFLD/NASH. [, ]

Relevance: Saroglitazar and elafibranor share a common target in PPARα but differ in their additional PPAR subtype activation. [, ] Elafibranor acts on PPARα/δ, while saroglitazar targets PPARα/γ. This difference in receptor activation may lead to variations in their pharmacological effects.

Seladelpar

Compound Description: Seladelpar is a selective PPARδ agonist that was under development for NASH but has been discontinued due to safety concerns. [, ]

Relevance: Seladelpar and elafibranor both target PPARs but with different selectivity profiles. [, ] Elafibranor acts as a dual PPARα/δ agonist, while seladelpar selectively activates PPARδ. This difference highlights the importance of understanding the individual roles of PPAR subtypes in NASH pathogenesis and treatment.

Lanifibranor

Compound Description: Lanifibranor is a pan-PPAR agonist (activating PPARα, PPARδ, and PPARγ) being investigated for its potential in treating NASH. [, , ]

Relevance: Lanifibranor and elafibranor both act on PPARs but with different activation profiles. [, , ] Lanifibranor is a pan-PPAR agonist, while elafibranor is a dual PPARα/δ agonist. This distinction could result in varying pharmacological effects and potential therapeutic benefits in NASH.

Properties

CAS Number

923978-27-2

Product Name

Elafibranor

IUPAC Name

2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid

Molecular Formula

C22H24O4S

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+

InChI Key

AFLFKFHDSCQHOL-IZZDOVSWSA-N

SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC

Solubility

Soluble in DMSO

Synonyms

2-(2,6-dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxo-1-propenyl)phenoxyl)-2-methylpropanoic acid
elafibranor
GFT505

Canonical SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC

Isomeric SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.